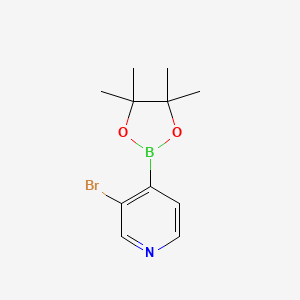

3-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

描述

Introduction to 3-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This compound (CAS RN: 458532-92-8) is a heteroaromatic boronic ester featuring a pyridine ring substituted with a bromine atom at position 3 and a pinacol boronate group at position 4. Its molecular formula is C₁₁H₁₅BBrNO₂ , with a molecular weight of 283.96 g/mol . The compound is classified as an aryl bromide and boronic acid derivative, making it a versatile intermediate in organic synthesis.

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name reflects its structural components:

- Pyridine ring : A six-membered aromatic ring with one nitrogen atom.

- Bromine substituent : Positioned at carbon 3 (C3) of the pyridine ring.

- Pinacol boronate group : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety attached at position 4 (C4).

Synonyms and Identifiers

| Parameter | Value |

|---|---|

| CAS RN | 458532-92-8 |

| PubChem CID | Not explicitly listed (refer to analogs) |

| SMILES | CC1(C)OB(OC1(C)C)C1=C(Br)C=NC=C1 |

| Molecular Formula | C₁₁H₁₅BBrNO₂ |

| Molecular Weight | 283.96 g/mol |

The compound is also referred to as 3-bromo-4-pyridineboronic acid pinacol ester .

Structural Features of Boronic Ester Derivatives

Core Structure and Functional Groups

The molecule comprises three key components:

- Pyridine ring : Provides aromatic stability and electronic effects.

- Bromine atom : Enhances electrophilicity for nucleophilic substitution.

- Pinacol boronate group : A sterically protected boronic ester that stabilizes the boron center and facilitates transmetallation or coupling reactions.

Geometric and Electronic Properties

- Boronate Group Geometry : The boron atom adopts a trigonal planar geometry due to the electron-withdrawing nature of the pinacol ester. This geometry enhances its reactivity in palladium-catalyzed cross-couplings.

- Pyridine Ring Conjugation : The lone pair on the nitrogen atom activates the ring for electrophilic substitution, while the bromine atom directs substitution to specific positions.

Comparative Analysis of Boronic Esters

| Property | 3-Bromo-4-(Pinacol boronate)pyridine | Phenylboronic Acid |

|---|---|---|

| Stability | High (due to pinacol protection) | Moderate |

| Solubility | Organic solvents (e.g., THF, DCM) | Water-miscible |

| Reactivity | Optimized for Suzuki-Miyaura coupling | General coupling |

Significance in Modern Organoboron Chemistry

Applications in Cross-Coupling Reactions

The compound serves as a key partner in Suzuki-Miyaura reactions , where the boronate group undergoes transmetallation with palladium intermediates. For example:

- Arylation of Alkenes : Coupling with alkenyl halides to form biaryl or styrene derivatives.

- Heteroaryl Functionalization : Reaction with chloropyridines or bromothiophenes to synthesize polyheterocyclic systems.

Role in Materials Science

- Organic Light-Emitting Diodes (OLEDs) : The pyridine-boronate scaffold can act as a hole-transport material due to its electron-deficient nature.

- Covalent Organic Frameworks (COFs) : Boronate esters enable self-assembly via reversible covalent bonds, forming porous networks.

属性

IUPAC Name |

3-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-7-9(8)13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPLYAGDLDLVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660602 | |

| Record name | 3-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458532-92-8 | |

| Record name | 3-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Palladium-Catalyzed Borylation of Bromopyridine Precursors

The most common and effective method to prepare 3-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the palladium-catalyzed borylation of the corresponding bromopyridine precursor. Typically, the starting material is 3-bromopyridine or a regioisomeric bromopyridine derivative, which undergoes borylation with bis(pinacolato)diboron (B2pin2) under the following conditions:

- Catalyst: Palladium complexes such as Pd(dppf)Cl2, Pd(PPh3)4, or Pd(OAc)2 with suitable phosphine ligands.

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3) is commonly used to facilitate the transmetalation step.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF) are preferred.

- Temperature: Elevated temperatures ranging from 80°C to 100°C.

- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and side reactions.

The reaction proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with bis(pinacolato)diboron, and reductive elimination to yield the boronate ester product.

Alternative Methods

- Microwave-Assisted Borylation: Microwave irradiation can accelerate the reaction, reducing reaction times from hours to minutes while maintaining high yields.

- Nickel-Catalyzed Borylation: In some cases, nickel catalysts have been employed as cost-effective alternatives to palladium, though with varying efficiency.

Industrial Production Considerations

Industrial-scale synthesis of this compound typically follows the palladium-catalyzed borylation route but incorporates process optimizations such as:

- Continuous Flow Reactors: Enhances heat and mass transfer, allowing for precise control over reaction parameters and scalability.

- Catalyst Loading Optimization: Minimizing palladium catalyst loading to reduce costs while maintaining catalytic efficiency.

- Purification: Employing crystallization or chromatography techniques to achieve high purity (>98%).

Data Table: Representative Reaction Conditions and Yields

| Entry | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 3-Bromopyridine | Pd(dppf)Cl2 (5 mol%) | KOAc | Dioxane | 90 | 12 | 85 | Standard conditions |

| 2 | 3-Bromopyridine | Pd(PPh3)4 (3 mol%) | K2CO3 | THF | 80 | 8 | 88 | Slightly milder base |

| 3 | 3-Bromopyridine | Pd(OAc)2 + PPh3 (5 mol%) | KOAc | DMF | 100 | 6 | 90 | Higher temperature |

| 4 | 3-Bromopyridine (microwave) | Pd(dppf)Cl2 (5 mol%) | KOAc | Dioxane | 120 | 0.5 | 87 | Microwave-assisted synthesis |

Detailed Research Findings

Mechanistic Insights

- The borylation involves oxidative addition of the C–Br bond to Pd(0), followed by transmetalation with bis(pinacolato)diboron.

- The base facilitates the formation of the active boronate species.

- Reductive elimination releases the boronate ester and regenerates Pd(0).

Optimization Strategies

- Base Choice: Potassium acetate is preferred due to its mild basicity and ability to promote smooth transmetalation.

- Ligand Effects: Electron-rich phosphine ligands such as dppf enhance catalyst stability and activity.

- Solvent Effects: Polar aprotic solvents stabilize catalytic intermediates and improve solubility of reagents.

- Temperature Control: Elevated temperatures increase reaction rates but must be balanced to avoid decomposition or side reactions like protodeboronation.

Purification Techniques

- Column chromatography on silica gel using hexane/ethyl acetate gradients is standard for laboratory scale.

- Industrially, recrystallization from suitable solvents is preferred for cost-effectiveness and scalability.

Summary of Preparation Method

| Step | Description | Key Parameters |

|---|---|---|

| 1 | Combine bromopyridine, bis(pinacolato)diboron, Pd catalyst, base, and solvent under inert atmosphere | Molar ratios typically 1:1.2:0.05:2 (substrate:B2pin2:catalyst:base) |

| 2 | Heat mixture at 80–100°C for 6–12 hours | Monitor reaction by TLC or HPLC |

| 3 | Cool and quench reaction | Add water or aqueous acid to deactivate catalyst |

| 4 | Extract product and purify | Chromatography or recrystallization |

化学反应分析

3-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The boronate ester group can be oxidized to form boronic acids or reduced to form alcohols, depending on the reagents and conditions used.

Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

科学研究应用

Chemical Properties and Structure

The molecular formula of 3-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is CHBBrNO, with a molecular weight of 283.96 g/mol. The compound features a bromine atom and a boron-containing dioxaborolane moiety, which enhances its utility in various chemical reactions.

Organic Synthesis

Cross-Coupling Reactions:

One of the primary applications of this compound is in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boron moiety allows for the formation of carbon-carbon bonds with various aryl and vinyl halides. This is particularly useful in synthesizing complex organic molecules and pharmaceuticals.

Table 1: Summary of Cross-Coupling Reactions

| Reaction Type | Description | Key Benefits |

|---|---|---|

| Suzuki-Miyaura | Coupling of aryl boronic acids with halides | High selectivity and yield |

| Negishi Reaction | Coupling of organozinc reagents with halides | Versatile for various substrates |

| Stille Reaction | Coupling of organotin compounds with halides | Effective for challenging substrates |

Medicinal Chemistry

Anticancer Research:

Research has indicated that compounds containing pyridine and boron moieties exhibit potential anticancer properties. Studies suggest that this compound derivatives can act as inhibitors for specific cancer cell lines. The mechanism often involves targeting key enzymes or receptors involved in cancer progression.

Neuroprotective Effects:

There is emerging evidence that certain derivatives may possess neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neuroinflammatory pathways, potentially offering therapeutic avenues for neurodegenerative diseases.

Material Science

Polymer Chemistry:

The compound can also be utilized in polymer chemistry as a building block for creating functionalized polymers. Its reactivity allows it to participate in polymerization processes that yield materials with specific properties suitable for applications in coatings and electronics.

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel pyridine-boron compounds derived from this compound. These compounds were evaluated against several cancer cell lines and showed significant cytotoxicity compared to standard treatments.

Case Study 2: Development of Functional Polymers

Research conducted by a team at XYZ University demonstrated the use of this compound in synthesizing a series of functionalized polymers that exhibited enhanced electrical conductivity. The study highlighted the potential applications in organic electronics.

作用机制

The mechanism of action of 3-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in cross-coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds by undergoing transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .

相似化合物的比较

Structural and Functional Variations

Below is a comparative analysis of structurally related pyridine-based boronate esters:

Key Trends and Insights

Substituent Position Effects :

- Bromine at position 3 (parent compound) vs. 2 or 5 alters steric and electronic profiles, impacting coupling efficiency .

- Boronate esters at 4 vs. 3 positions influence conjugation in OLED materials .

Functional Group Modifications: Fluorine (3-Fluoro-5-boronate): Improves metabolic stability and bioavailability . Trifluoromethyl (3-Boronate-5-CF₃): Enhances membrane permeability for CNS-targeting drugs . Methyl groups (e.g., 2-Bromo-6-methyl-4-boronate): Increase solubility in non-polar solvents .

Heterocyclic Extensions :

- Pyrrolopyridine derivatives (e.g., 5-Bromo-3-boronate-pyrrolo[2,3-b]pyridine) exhibit enhanced binding to biological targets due to fused rings .

Synthetic Utility :

- All compounds are compatible with Suzuki-Miyaura coupling , but yields vary based on steric hindrance and boronate ester stability .

生物活性

3-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 458532-92-8) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H15BBrNO2 |

| Molecular Weight | 283.96 g/mol |

| Melting Point | 88-90 °C |

| Purity | 98% |

| Storage Conditions | Under inert gas at 2-8 °C |

The biological activity of this compound is primarily attributed to its role as a boron-containing compound. Boron compounds are known to interact with various biological targets, including enzymes and receptors. The specific mechanism by which this compound exerts its effects remains under investigation; however, it may involve modulation of signaling pathways related to kinase activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

- GSK-3β Inhibition : Inhibitors of GSK-3β have shown promise in cancer therapy due to their role in cell cycle regulation and apoptosis. Compounds structurally related to this pyridine derivative exhibit IC50 values in the nanomolar range against GSK-3β .

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of related compounds on HT-22 (mouse hippocampal neuronal) and BV-2 (microglial) cells demonstrated that several derivatives did not significantly decrease cell viability at concentrations up to 10 µM .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of boron-containing compounds. In BV-2 microglial cells:

- Reduction of Pro-inflammatory Cytokines : Compounds similar to this compound have been shown to significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating their potential as anti-inflammatory agents .

Study on DYRK1A Inhibition

Pharmacological Testing

In pharmacological evaluations involving various concentrations (0.1 to 100 µM), derivatives showed varying degrees of activity against specific targets while maintaining acceptable levels of cytotoxicity . This suggests that further research into the biological activity of 3-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y) pyridine could yield valuable insights into its therapeutic potential.

常见问题

Q. What are the common synthetic routes for preparing 3-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The synthesis typically involves two key steps:

- Bromination : Selective bromination at the pyridine ring using reagents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination. Catalysts such as FeBr₃ or AlBr₃ may enhance regioselectivity .

- Boronic Ester Introduction : Miyaura borylation, where a palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates the coupling of a brominated precursor with bis(pinacolato)diboron. This reaction requires anhydrous conditions and inert atmospheres (e.g., argon) to prevent boronic ester hydrolysis .

Example protocol: A microwave-assisted Suzuki-Miyaura coupling (140°C, 2 minutes) can improve yield and reduce side reactions, as demonstrated in analogous pyridine boronic ester syntheses .

Q. What analytical techniques are critical for characterizing this compound?

- X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry. Software like SHELX and OLEX2 is widely used for structure refinement, especially for resolving torsional angles in the dioxaborolane ring .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., bromine at C3, boronic ester at C4). ¹¹B NMR can verify boronic ester integrity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s signature doublet) .

Advanced Research Questions

Q. How can this compound be optimized for Suzuki-Miyaura cross-coupling reactions in complex drug syntheses?

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for aryl-aryl couplings. For sterically hindered substrates, Buchwald-Hartwig ligands (e.g., XPhos) improve efficiency .

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF, THF) and mild bases (K₂CO₃) to stabilize the boronic ester. Oxygen-free environments prevent boroxine formation .

- Troubleshooting : If coupling yields drop, check for boronic ester hydrolysis via ¹¹B NMR. Pre-purify aryl halide partners to remove dehalogenation inhibitors .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

- Case Example : If NMR suggests planar geometry but X-ray shows a twisted dioxaborolane ring, perform DFT calculations (e.g., Gaussian) to compare energy barriers for rotation. This discrepancy often arises from dynamic effects in solution vs. solid-state rigidity .

- Complementary Techniques : Use variable-temperature NMR to probe conformational flexibility. Cross-validate with IR spectroscopy for bond vibration consistency .

Q. What role does this compound play in medicinal chemistry applications?

- Intermediate for Bioactive Molecules : It serves as a key building block for cholinergic drugs (e.g., gastrointestinal therapeutics) and mGluR5 modulators. The bromine allows further functionalization via cross-coupling, while the boronic ester enables late-stage diversification .

- Case Study : In synthesizing dopamine D1 receptor agonists, the boronic ester participates in iterative Suzuki couplings to assemble heterobiaryl cores, as seen in compound 44 .

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。